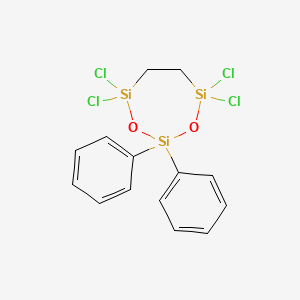![molecular formula C21H26N2O2 B14194767 2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one CAS No. 918479-64-8](/img/structure/B14194767.png)
2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenoxy group, a piperazine ring, and a phenylpropyl side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one typically involves a multi-step process. One common method includes the reaction of phenoxyacetic acid with 1-(3-phenylpropyl)piperazine in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to enhance reaction rates and yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can introduce new functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenated reagents like bromoethane or chloroacetyl chloride.
Major Products Formed
Oxidation: Phenoxy acids.
Reduction: Reduced derivatives with hydrogenated piperazine rings.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors, including serotonin and dopamine receptors, which can modulate neurotransmitter activity. Additionally, the phenoxy group can enhance the compound’s binding affinity to certain enzymes and proteins .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenoxy-1-[4-(3-phenoxybenzyl)-1-piperazinyl]ethanone: Similar structure but with a phenoxybenzyl group instead of a phenylpropyl group.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Contains a methylpiperazine moiety instead of a phenylpropyl group.
Uniqueness
2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both phenoxy and phenylpropyl groups enhances its versatility in various applications, making it a valuable compound in research and industry .
Propiedades
Número CAS |
918479-64-8 |
|---|---|
Fórmula molecular |
C21H26N2O2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
2-phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H26N2O2/c24-21(18-25-20-11-5-2-6-12-20)23-16-14-22(15-17-23)13-7-10-19-8-3-1-4-9-19/h1-6,8-9,11-12H,7,10,13-18H2 |
Clave InChI |
NBFPAOCXBUOGNH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCC2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


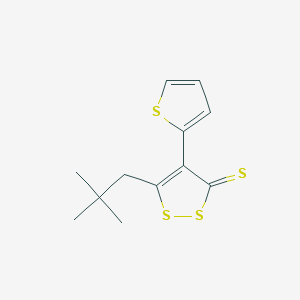
![4-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14194689.png)
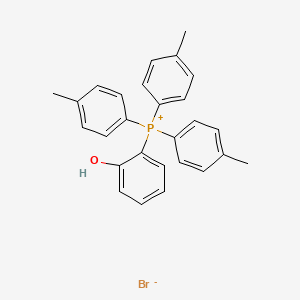
![1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one](/img/structure/B14194705.png)
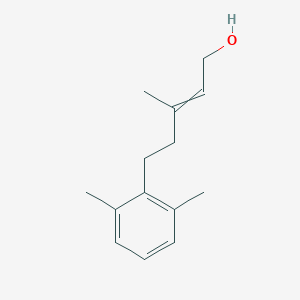

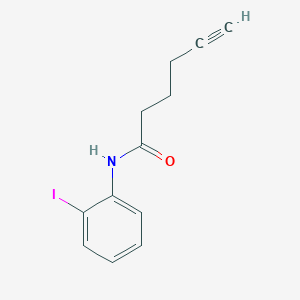
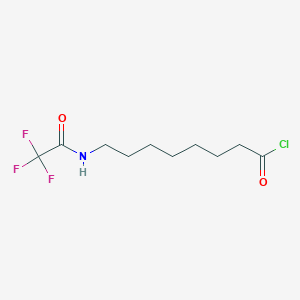
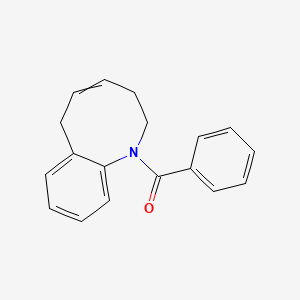
![2-[2-Chloro-5-(hexylamino)phenyl]-6-methyl-4H-1-benzopyran-4-one](/img/structure/B14194749.png)

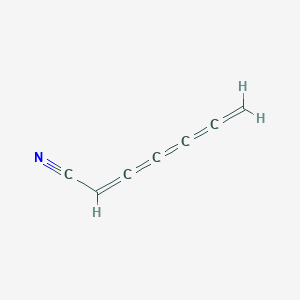
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B14194769.png)
